Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position and a carboxylate ester at the 4-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-D]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-D]pyrimidine core.
Final Conversion to this compound: The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, amines, and other nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells.
Biological Research: The compound is used in studies related to cell cycle regulation and signal transduction pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It acts as a multi-targeted kinase inhibitor, affecting enzymes such as EGFR, Her2, VEGFR2, and CDK2. The compound induces cell cycle arrest and apoptosis by modulating the activity of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-D]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as halogenated derivatives.
Pyrido[2,3-D]pyrimidine Derivatives: These compounds have a similar pyrimidine core but differ in the fused ring structure.
Uniqueness
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a cyano group and a carboxylate ester makes it a versatile scaffold for further chemical modifications and biological evaluations .
Biological Activity
Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate (CAS No. 1095822-75-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₉H₆N₄O₂
- Molecular Weight : 202.17 g/mol
- CAS Number : 1095822-75-5
Research indicates that this compound functions primarily as an inhibitor of calcium-dependent protein kinases (CDPKs), particularly those from Plasmodium falciparum, the causative agent of malaria. The compound has been shown to exhibit promising inhibitory activity against PfCDPK4 and PfCDPK1, with IC50 values ranging from 0.210 to 0.589 μM, indicating its potency as a potential therapeutic agent against malaria .
Synthesis and Structure
The synthesis of this compound involves multiple steps, typically starting from readily available pyrimidine derivatives. The structural framework consists of a pyrrole-pyrimidine scaffold, which is crucial for its biological activity. The introduction of the cyano group at the C-5 position enhances its interaction with target proteins through hydrogen bonding and hydrophobic interactions.
Inhibitory Activity
A series of studies have evaluated the inhibitory effects of various pyrrolo[2,3-D]pyrimidine derivatives on CDPKs:
Compound | Target Kinase | IC50 (μM) |
---|---|---|
This compound | PfCDPK4 | 0.210 - 0.530 |
This compound | PfCDPK1 | 0.589 |
These findings suggest that modifications to the molecular structure can significantly influence the binding affinity and selectivity for specific kinases.
Case Studies
- Targeting Malaria : A study focused on designing bumped kinase inhibitors (BKIs) highlighted the efficacy of methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine derivatives in inhibiting CDPKs involved in Plasmodium falciparum life cycle stages. The results indicated that these compounds could potentially disrupt essential signaling pathways in the parasite .
- Cancer Research : Other studies have explored the potential of similar compounds in inhibiting heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation and survival. The structure-based design approach has led to the identification of several potent Hsp90 inhibitors derived from pyrrolo[2,3-D]pyrimidine scaffolds .
Properties
Molecular Formula |
C9H6N4O2 |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
methyl 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H6N4O2/c1-15-9(14)7-6-5(2-10)3-11-8(6)13-4-12-7/h3-4H,1H3,(H,11,12,13) |
InChI Key |
NBMPNKDCAXFWJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.